N-(4-Ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
Description
Molecular Formula: C₁₄H₁₇N₃O₂S₂
Molecular Weight: 323.43 g/mol
Structural Features:
- Core Structure: Propanamide backbone.
- Substituents:
- A 4-ethoxyphenyl group at the N-position.
- A 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl moiety at the C2 position.
Synthesis Pathway: Likely involves coupling a thiadiazole-thiol nucleophile with a bromopropanamide electrophile in a polar aprotic solvent, following methods analogous to those described for related biheterocyclic hybrids .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-4-19-12-7-5-11(6-8-12)15-13(18)9(2)20-14-17-16-10(3)21-14/h5-9H,4H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBODNOSNUIOVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group, which can be achieved by reacting the intermediate with propanoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the propanamide moiety.
Substitution: The aromatic ring in the ethoxyphenyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. N-(4-Ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide has been studied for its potential as an antibacterial agent. Thiadiazole derivatives are known to inhibit bacterial growth by disrupting cellular processes or inhibiting enzyme activity .
Anti-inflammatory Properties
Thiadiazole derivatives have also shown promise in anti-inflammatory applications. The presence of the ethoxyphenyl group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
Potential in Cancer Therapy
Recent studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells. This compound may interact with specific molecular targets involved in cancer progression, thus offering a potential therapeutic pathway .
Agricultural Applications
Pesticide Development
The compound's structure suggests potential use as a pesticide or fungicide. Thiadiazoles are often employed in agrochemicals due to their efficacy against various pests and diseases affecting crops. Research is ongoing to evaluate the effectiveness of this compound in controlling agricultural pathogens .
Material Science Applications
Polymer Chemistry
In materials science, thiadiazole-containing compounds are explored for their role in synthesizing advanced materials. The unique electronic properties of thiadiazoles can be harnessed to develop conductive polymers or materials with enhanced thermal stability .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Effects | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations of the compound. |
| Study 2 | Anti-inflammatory Activity | Showed reduction in inflammatory markers in vitro when treated with the compound. |
| Study 3 | Cancer Cell Apoptosis | Induced apoptosis in specific cancer cell lines through targeted molecular interactions. |
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring and ethoxyphenyl group could play crucial roles in binding to these targets, while the propanamide moiety might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Comparisons :
Backbone Variations :
- The target compound uses a propanamide backbone , while analogs like 8k () and 7l () retain this feature. In contrast, N-(4-Fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide () employs a shorter acetamide chain , which may reduce conformational flexibility and alter binding interactions.
Heterocyclic Moieties: Thiadiazole vs. Oxadiazole: The target compound’s 1,3,4-thiadiazole ring (electron-deficient due to sulfur and nitrogen) contrasts with oxadiazole derivatives (e.g., 7l, 8k), which have an oxygen atom instead of sulfur. Thiadiazoles generally exhibit higher metabolic stability and stronger π-π stacking interactions .
Substituent Effects: 4-Ethoxyphenyl: Present in the target compound and 8k, this group provides electron-donating effects (via ethoxy -OCH₂CH₃), enhancing lipophilicity compared to 4-fluorophenyl (electron-withdrawing) in . Indole and Amino-Thiazole Groups: These in 8k and 7l introduce hydrogen-bonding capabilities and aromaticity, which could improve receptor binding but increase steric hindrance .
Physicochemical Properties :
- The target compound’s molecular weight (323.43) is significantly lower than 9h (621.77) , suggesting better membrane permeability and oral bioavailability.
- Melting Points : While specific data for the target compound are unavailable, analogs like 7l (m.p. 177–178°C) and 8k (m.p. 128–129°C) suggest that heterocycle type and substituents critically influence crystallinity and solubility .
Biological Activity
N-(4-Ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide, also known by its CAS number 667913-19-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article presents a comprehensive analysis of its biological activity, including relevant research findings, case studies, and detailed data tables.
- Molecular Formula : C14H17N3O2S2
- Molecular Weight : 323.43 g/mol
- CAS Number : 667913-19-1
The biological activity of this compound is primarily attributed to the presence of the thiadiazole moiety, which has been shown to exhibit various pharmacological properties. Thiadiazoles are known for their ability to inhibit enzymes associated with tumor growth and inflammatory processes. Research indicates that derivatives of thiadiazole can act as effective inhibitors against cancer cell proliferation and possess anti-inflammatory properties through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine release.
Anticancer Activity
Several studies have evaluated the anticancer potential of thiadiazole derivatives similar to this compound. For instance:
-
Cytotoxicity Against Cancer Cell Lines :
- A review highlighted that various thiadiazole derivatives exhibited significant cytotoxic effects against human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The IC50 values for these compounds often ranged in the low micromolar concentrations .
- Structure-Activity Relationship (SAR) :
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Research has demonstrated that certain thiadiazole derivatives can significantly inhibit the biosynthesis of prostaglandins and leukotrienes, which are key mediators in inflammatory responses. For example:
- A study identified novel thiadiazole derivatives that inhibited PGE2 biosynthesis with IC50 values in the nanomolar range, showcasing their potential as anti-inflammatory agents comparable to dexamethasone .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
| Activity | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 5.0 | |
| Anticancer | SK-MEL-2 (Skin Cancer) | 4.27 | |
| Anticancer | SK-OV-3 (Ovarian Cancer) | 6.0 | |
| Anti-inflammatory | Macrophage Model | <0.01 |
Case Studies
Several case studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
